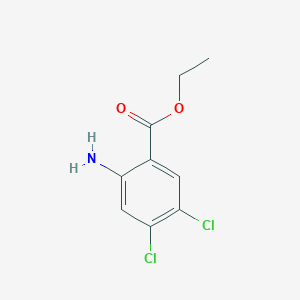

Ethyl 2-amino-4,5-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGBGFAINYTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695413 | |

| Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108668-25-2 | |

| Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-amino-4,5-dichlorobenzoate molecular structure and weight

An In-Depth Technical Guide to Ethyl 2-amino-4,5-dichlorobenzoate: Molecular Structure and Physicochemical Properties

Abstract

This compound is a halogenated aromatic amine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, molecular weight, and key physicochemical properties. A detailed structural elucidation is presented, supported by a summary of its fundamental chemical identifiers. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a foundational understanding of this compound for further application and development.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 1108668-25-2.[1][2][3] The compound's molecular formula is C₉H₉Cl₂NO₂.[1][4][5] This formula dictates a specific arrangement of atoms, giving rise to its characteristic properties and reactivity.

Summary of Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1][4][5] |

| Molecular Weight | 234.08 g/mol | [3][4] |

| Exact Mass | 233.001038 u | [1] |

| CAS Number | 1108668-25-2 | [1][2][3] |

| Density | 1.4 ± 0.1 g/cm³ | [1][5] |

| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1][5] |

| Flash Point | 159.9 ± 26.5 °C | [1][5] |

| Refractive Index | 1.581 | [1] |

Molecular Structure and Elucidation

The molecular architecture of this compound is centered around a benzene ring, which is substituted at multiple positions, leading to a distinct electronic and steric profile.

Structural Components

The structure consists of:

-

A benzene ring , providing a rigid aromatic core.

-

An amino group (-NH₂) at position 2. The presence of this electron-donating group influences the aromatic ring's reactivity.

-

Two chlorine atoms (-Cl) at positions 4 and 5. These electron-withdrawing halogens significantly impact the molecule's polarity and electrophilic substitution patterns.

-

An ethyl ester group (-COOCH₂CH₃) at position 1. This group provides a site for potential hydrolysis or transesterification reactions.

The IUPAC name for this compound is this compound. An alternative name is benzoic acid, 2-amino-4,5-dichloro-, ethyl ester.[1]

Visual Representation of Molecular Structure

The spatial arrangement of these functional groups is crucial for understanding the molecule's interactions and chemical behavior. The following diagram illustrates the 2D structure of the molecule.

Caption: 2D structure of this compound.

Experimental Protocols for Structural Verification

To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. The following outlines the standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A quartet corresponding to the methylene (-CH₂) protons of the ethyl group.

-

A broad singlet for the amino (-NH₂) protons.

-

Two singlets in the aromatic region, corresponding to the protons at positions 3 and 6 of the benzene ring.

-

¹³C NMR Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol:

-

Sample Introduction: Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (233.001038 u).[1] The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Synthesis and Application Context

General Synthetic Pathway

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 2-amino-4,5-dichlorobenzoic acid. This reaction is commonly catalyzed by a strong acid in the presence of ethanol.

The general workflow for this synthesis is as follows:

Caption: General workflow for the synthesis of this compound.

Significance in Research and Development

As a substituted aniline, this compound is a valuable intermediate in the synthesis of more complex molecules. The presence of chlorine atoms, an amino group, and an ester functionality provides multiple reactive sites for further chemical modification. This makes it a key starting material for:

-

Pharmaceuticals: Synthesis of heterocyclic compounds with potential biological activity.

-

Agrochemicals: Development of new pesticides and herbicides.

-

Material Science: Creation of specialty polymers and dyes.

References

-

Title: this compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. Source: Chemsrc.com URL: [Link]

-

Title: this compound Source: 2a biotech URL: [Link]

Sources

Spectroscopic Data for Ethyl 2-amino-4,5-dichlorobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-4,5-dichlorobenzoate (CAS No. 1108668-25-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition and interpretation.

Molecular and Spectroscopic Overview

This compound is a substituted aromatic ester with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of approximately 234.08 g/mol .[1] The structural elucidation and purity assessment of this compound heavily rely on a combination of spectroscopic techniques. This guide will delve into the expected and observed spectral features that are critical for its unambiguous identification.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | Aromatic H (Position 6) |

| ~6.8 | Singlet | 1H | Aromatic H (Position 3) |

| ~4.8 | Broad Singlet | 2H | -NH₂ |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons: The two singlets in the aromatic region (typically 6.5-8.0 ppm for aromatic compounds) are due to the two isolated protons on the benzene ring.[2][3] The downfield shift of the proton at position 6 is attributed to the deshielding effect of the adjacent ester group.

-

Amine Protons: A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary depending on the solvent and concentration.

-

Ethyl Group: The ethyl ester group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Carbonyl Carbon (C=O) |

| ~148 | Aromatic C-NH₂ |

| ~132 | Aromatic C-Cl |

| ~128 | Aromatic C-Cl |

| ~125 | Aromatic CH |

| ~118 | Aromatic C-COOEt |

| ~115 | Aromatic CH |

| ~61 | Methylene Carbon (-OCH₂) |

| ~14 | Methyl Carbon (-CH₃) |

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (amino, chloro, and ethyl ester groups).[4][5] The carbonyl carbon of the ester group is expected to be the most downfield signal.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Ensure the sample is fully dissolved to avoid line broadening. Filter the solution if any particulate matter is present.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretching | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 2980-2850 | C-H Stretching | Aliphatic C-H (Ethyl) |

| ~1720 | C=O Stretching | Ester Carbonyl |

| ~1620 | N-H Bending | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretching | Aromatic Ring |

| ~1250 | C-O Stretching | Ester |

| ~1100 | C-N Stretching | Aryl Amine |

| 800-700 | C-Cl Stretching | Aryl Chloride |

Interpretation:

-

N-H Stretching: The presence of a primary amine is typically confirmed by two bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]

-

C=O Stretching: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[8]

-

Aromatic Region: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-Cl Stretching: The presence of chloro-substituents is indicated by absorptions in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrum Data

Molecular Ion Peak (M⁺):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 233

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z ≈ 235

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 237

The relative intensities of these peaks will be approximately 9:6:1.[9][10]

Key Fragmentation Peaks:

Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy group and subsequent fragmentation of the aromatic ring.

| m/z | Fragment |

| ~205 | [M - C₂H₄]⁺ (Loss of ethylene) |

| ~188 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| ~160 | [M - OC₂H₅ - CO]⁺ (Loss of ethoxy and carbon monoxide) |

Experimental Protocol for Mass Spectrometry

A general procedure for analyzing a small organic molecule by mass spectrometry is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Softer ionization techniques like ESI or Chemical Ionization (CI) can be used to preserve the molecular ion.[11]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Figure 3: General Workflow for Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and characterization. The data and protocols presented in this guide serve as a valuable resource for scientists working with this compound, ensuring analytical accuracy and supporting its application in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

-

Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (2021, May 18). 15. NMR Spectroscopy Esterification Lecture Part 3 [Video]. YouTube. [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

-

AIDIC. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

Faculty of Medicine and Health Sciences. (2021). Characterization of Methyl and Ethyl Esters of Amino-Acids as Corneal Permeation Enhancers. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Diethylamino)ethyl 4-amino-3,5-dibromobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scribd.com [scribd.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. hmdb.ca [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. aidic.it [aidic.it]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of Ethyl 2-amino-4,5-dichlorobenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-4,5-dichlorobenzoate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Significance of Solubility in Process Chemistry

This compound (CAS No. 1108668-25-2) is a substituted aromatic amine with the molecular formula C₉H₉Cl₂NO₂[1]. Its molecular structure, featuring an ethyl ester, an amino group, and two chlorine atoms on a benzene ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring the quality and yield of subsequent active pharmaceutical ingredients (APIs). In drug development, the solubility of precursors can directly impact process scalability and manufacturing costs.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1] |

| XLogP3 | 4.17 | [1] |

| Polar Surface Area (PSA) | 52.3 Ų | [1] |

The high XLogP3 value of 4.17 indicates a significant lipophilic (oil-loving) character, suggesting a preference for nonpolar organic solvents. However, the presence of the amino (-NH₂) and ester (-COOEt) groups, which can participate in hydrogen bonding, imparts a degree of polarity. This amphiphilic nature results in a nuanced solubility profile across different solvent classes.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions are:

-

Van der Waals forces: The aromatic ring and alkyl chain contribute to these weak, nonpolar interactions.

-

Dipole-dipole interactions: The polar ester and chloro-substituents create permanent dipoles.

-

Hydrogen bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors.

The interplay of these forces determines the extent to which the energy required to break the solute's crystal lattice is compensated by the energy released upon solvation. Aromatic amines, in general, are soluble in many organic solvents[3].

Logical Relationship of Solvent Properties to Solubility

Sources

An In-depth Technical Guide to Ethyl 2-amino-4,5-dichlorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with precisely tailored pharmacological activities are paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated aromatic compounds have garnered significant attention due to their unique electronic properties and their ability to modulate protein-ligand interactions. This guide provides a comprehensive technical overview of Ethyl 2-amino-4,5-dichlorobenzoate, a versatile building block increasingly recognized for its potential in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, this document aims to synthesize the available technical data with practical insights, offering a valuable resource for researchers engaged in the rational design and synthesis of next-generation pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is a dichlorinated aminobenzoic acid ester. The presence of the dichloro substitution pattern on the aniline ring, coupled with the ethyl ester functionality, imparts specific steric and electronic characteristics that are instrumental in its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| CAS Number | 1108668-25-2 | [1] |

| Appearance | Solid (form may vary) | General observation from supplier data |

| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 159.9 ± 26.5 °C | [1] |

| XLogP3 | 4.17 | [1] |

Hazard Identification and Safety Precautions

A thorough understanding of the potential hazards associated with a chemical is a prerequisite for its safe handling in a laboratory setting. While specific toxicological data for this compound is limited, an assessment of its structural analogs, namely dichlorinated anilines, provides a basis for a cautious approach. Aromatic amines, in general, are a class of compounds that warrant careful handling due to their potential for toxicity.

General Hazards:

-

Acute Toxicity: While specific data is unavailable, related compounds suggest potential harm if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: As with many aromatic amines and esters, direct contact may cause irritation.

-

Environmental Hazards: Dichlorinated anilines can be persistent in the environment and exhibit toxicity to aquatic life. Proper disposal is crucial.

Recommended Safety Protocols:

A multi-layered approach to safety is essential when working with this compound. The following protocols are based on best practices for handling aromatic amines and other potentially hazardous research chemicals.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Risk Assessment: Before commencing any experimental work, conduct a thorough risk assessment. This should consider the scale of the reaction, the other reagents involved, and the potential for aerosol formation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

-

Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron.

-

Respiratory Protection: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

-

Weighing and Dispensing:

-

Weigh the solid material in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.

-

Use spatulas and other equipment dedicated to this chemical or thoroughly cleaned after use.

-

-

Reaction Setup and Execution:

-

Set up all reactions in a fume hood.

-

Ensure all glassware is properly clamped and secured.

-

When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

-

Decontamination and Waste Disposal:

-

Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol) after use.

-

Dispose of all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.

-

Aqueous and organic waste containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not dispose of it down the drain.

-

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway:

Caption: Plausible synthetic routes to this compound.

A potential synthetic approach involves the amination of 2,4,5-trichloronitrobenzene to introduce the amino group, followed by reduction of the nitro group and subsequent esterification. A German patent describes the synthesis of 4,5-dichloro-2-nitroaniline from 2,4,5-trichloronitrobenzene and ammonia.[2] This intermediate could then be further processed.

Spectroscopic Characterization (Predicted):

While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Two singlets in the aromatic region, corresponding to the two aromatic protons.

-

A quartet and a triplet in the aliphatic region, characteristic of an ethyl group.

-

A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals corresponding to the two aromatic CH carbons.

-

Signals for the four aromatic quaternary carbons (three attached to Cl or N, and one to the carboxyl group).

-

A signal for the carbonyl carbon of the ester.

-

Signals for the two carbons of the ethyl group.

-

-

FTIR:

-

N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).

-

C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹).

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

-

Applications in Drug Discovery: A Key Component in PROTACs

The primary interest in this compound for drug discovery professionals lies in its utility as a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[3][4]

A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[3][4]

Role as a Linker Precursor:

This compound, with its reactive amino group and the potential for further functionalization at the ester, serves as an excellent starting point for the synthesis of more complex linker structures. The dichlorinated aromatic ring can provide a rigid scaffold within the linker, which can be crucial for optimizing the spatial orientation of the two ligands for effective ternary complex formation (Target Protein - PROTAC - E3 Ligase).

Conceptual PROTAC Synthesis Workflow:

Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.

The amino group can be acylated or alkylated to attach a linker chain, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further amide bond formation or other coupling reactions. The chlorine atoms on the aromatic ring can also potentially be displaced under certain conditions, offering further avenues for diversification. The structural rigidity and defined geometry imparted by the dichlorinated phenyl ring can be advantageous in constraining the conformational flexibility of the linker, which is a key parameter in PROTAC design.[3][4]

Toxicological Profile: An Area for Further Investigation

A significant knowledge gap exists regarding the specific toxicological properties of this compound. Most available safety data sheets from commercial suppliers indicate that the toxicological properties have not been fully investigated.[1]

However, based on the toxicology of related compounds, such as dichlorinated anilines, certain potential hazards can be anticipated:

-

Methemoglobinemia: Aromatic amines are known to have the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

-

Carcinogenicity: Some chlorinated anilines are classified as potential carcinogens.

-

Aquatic Toxicity: As a class, chlorinated aromatic compounds can be persistent and toxic to aquatic organisms.

Given the lack of specific data, it is imperative that researchers treat this compound with a high degree of caution and adhere to the stringent safety protocols outlined in Section 2. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

Conclusion and Future Perspectives

This compound is a chemical building block with significant potential in the field of drug discovery, particularly as a scaffold for the synthesis of linkers in PROTACs. Its dichlorinated aromatic core offers a degree of structural rigidity that can be advantageous in optimizing the geometry of these complex bifunctional molecules. While its utility is clear from a synthetic chemistry perspective, the lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling and use.

For drug development professionals, this compound represents a valuable tool in the quest for novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is likely to increase. Future research should focus on elucidating its toxicological profile and exploring its full potential in the synthesis of innovative drug candidates.

References

[3] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

[5] Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

[6] Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. [Link]

[7] Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 51(2), 209–210. [Link]

[8] Feit, P. W., & Tvaermose Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79–83. [Link]

[4] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

[9] Krátký, M., Stolaříková, J., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(19), 4396. [Link]

[10] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI, 1(5), 273–312. [Link]

[11] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 19, 2026, from [Link]

[12] Jado, A., & Ali, A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(7), 967. [Link]

[13] Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]

[14] Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381–390. [Link]

[15] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 19, 2026, from [Link]

[16] CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. (2021). Google Patents.

[17] NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

[18] G. S. S. S. T. S. S. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105221. [Link]

[2] DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE. (1991). Google Patents.

[19] PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. Retrieved January 19, 2026, from [Link]

[20] CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. (2010). Google Patents.

[21] Beilstein Journals. (n.d.). Search Results. Retrieved January 19, 2026, from [Link]

[22] NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

[23] SpectraBase. (n.d.). 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester. Retrieved January 19, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ebm-journal.org [ebm-journal.org]

- 8. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]

- 11. hmdb.ca [hmdb.ca]

- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. explorationpub.com [explorationpub.com]

- 15. hmdb.ca [hmdb.ca]

- 16. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 17. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 21. BJOC - Search Results [beilstein-journals.org]

- 22. 4-Aminobenzoic acid [webbook.nist.gov]

- 23. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 2-amino-4,5-dichlorobenzoate

This guide provides a comprehensive overview of the essential safety protocols for Ethyl 2-amino-4,5-dichlorobenzoate, a compound utilized in various research and development applications. Given that the toxicological properties of this specific chemical have not been exhaustively investigated, the procedures outlined herein are grounded in the established principles for handling aromatic amines and chlorinated aromatic compounds, which are known to present potential health hazards.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

1.1. GHS Classification and Precautionary Statements

While some sources lack detailed GHS classification, available information suggests the following as a minimum precautionary stance.[3][4] It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Precautionary Statements (Illustrative):

-

Prevention: P261, P264, P271, P280

-

Response: P302 + P352, P304 + P340 + P312, P305 + P351 + P338

-

Storage: P403 + P233

-

Disposal: P501

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₉Cl₂NO₂[4] |

| Molecular Weight | 234.08 g/mol [4] |

| Appearance | Light yellow to brown solid |

| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg[4] |

| Flash Point | 159.9 ± 26.5 °C[4] |

| Density | 1.4 ± 0.1 g/cm³[4] |

1.3. Primary Routes of Exposure The primary routes of exposure to this compound are:

-

Dermal Contact: Aromatic amines can be readily absorbed through the skin.[1]

-

Inhalation: Inhalation of dust or aerosols can cause respiratory irritation.

-

Ingestion: Ingestion can be harmful.[5]

-

Eye Contact: Direct contact can cause serious eye irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for the safe handling of this compound.

2.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE) The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

| Body Part | PPE Recommendation | Standard |

| Eyes/Face | Chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing.[7] | ANSI Z.87.1 |

| Hands | Chemically resistant gloves (e.g., nitrile, neoprene).[7] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[8] | EN 374 |

| Body | A laboratory coat (Nomex® or similar flame-resistant material is recommended), fully buttoned.[7] | |

| Feet | Closed-toe, closed-heel shoes made of a non-porous material.[7] | |

| Respiratory | For procedures that may generate dust, a NIOSH-approved respirator may be necessary.[7][9] |

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is paramount to preventing exposure and ensuring the stability of the compound.

3.1. Handling

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned. Review the Safety Data Sheet (SDS).

-

Dispensing: When weighing and dispensing the solid compound, do so in a chemical fume hood to minimize inhalation of dust. Use non-sparking tools.[4]

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

3.2. Storage

-

Container: Store in a tightly closed, properly labeled container.[9][10]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[9][10]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. Spills

-

Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[13] If the spill is large or in a poorly ventilated area, contact emergency services.

-

Control: If safe to do so, prevent the spread of the spill.[14] For solid spills, avoid generating dust.

-

Cleanup:

-

Don appropriate PPE.

-

For small spills, gently sweep up the solid material and place it in a sealed container for disposal.[10]

-

For liquid spills, use an inert absorbent material.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste.[14]

4.2. First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

4.3. Fire

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Containers: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Visualized Workflows

6.1. Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

6.2. Emergency Spill Response Protocol

Caption: Protocol for responding to a chemical spill.

References

- This compound SDS, 1108668-25-2 Safety Data Sheets - ECHEMI. (2019, July 15).

- Scott, T. S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Occupational and Environmental Medicine. Amanote Research.

- Spill Control/Emergency Response - EHSO Manual 2025-2026. OUHSC.edu.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).

- SAFETY DATA SHEET - Ethyl 4-aminobenzo

- Personal Protective Equipment. (2025, September 12). US EPA.

- Personal Protective Equipment (PPE). CHEMM.

- What are the Health and Safety Guidelines for Using Amines?.

- Chemical Spill Procedures. Princeton EHS.

- amines, aromatic 2002. (1994, August 15). NIOSH | CDC.

- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).

- Anhydrous Ammonia PPE. (2020, November 18). YouTube.

- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

- ETHYL 2-AMINO-4,5-DICHLOROBENZO

- SAFETY DATA SHEET - Ethyl 4-aminobenzo

- SAFETY DATA SHEET - Ethyl p-Aminobenzo

- ethyl 2-amino-4,5-dichlorobenzo

- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PMC - PubMed Central.

- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.

- Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. (2025, May 8). Open Research Newcastle - Figshare.

- Chemical Exposure and Spill Response Procedures.

- Chemical Spill Response Procedure. University of Manitoba.

- Ethyl 2-amino-4,5-dichlorobenzo

- SAFETY DATA SHEET - Ethyl 4-aminobenzo

- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2025, August 7).

- SAFETY DATA SHEET - Methyl 4-aminobenzoate. (2009, September 22). Fisher Scientific.

- Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH.

- Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 1). Semantic Scholar.

- Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. School of Engineering and Applied Sciences, Harvard University.

- GHS Classific

- Ethyl 2-amino-4-chlorobenzo

- SAFETY DATA SHEET - 2,5-Dichlorobenzoic acid. (2024, September 7). Sigma-Aldrich.

- GHS Hazardous Chemical Inform

- Chemical Compatibility Chart.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdc.gov [cdc.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. international.skcinc.com [international.skcinc.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

Unlocking the Therapeutic Potential of Ethyl 2-amino-4,5-dichlorobenzoate: A Guide to Promising Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dichlorinated Anthranilate Scaffold

In the landscape of medicinal chemistry, the anthranilic acid scaffold is a well-established "privileged structure," forming the backbone of numerous therapeutic agents. Its inherent functionalities—an aromatic amine and a carboxylic acid (or its ester)—provide versatile handles for synthetic modification, enabling the exploration of vast chemical space. The strategic introduction of halogen atoms, particularly chlorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, promising starting material: Ethyl 2-amino-4,5-dichlorobenzoate . The vicinal dichloro substitution pattern on this scaffold presents a unique electronic and steric profile, offering a compelling foundation for the development of novel therapeutics. This document, intended for researchers and drug development professionals, will delineate key potential research areas for derivatives of this molecule, provide detailed synthetic strategies, and outline robust protocols for biological evaluation.

Core Molecular Scaffolding and Synthetic Access Points

This compound offers three primary points for derivatization, each allowing for the introduction of diverse functionalities to modulate biological activity.

Figure 1: Key synthetic derivatization points of the this compound scaffold.

I. Anticancer Drug Discovery: Targeting Kinases and Inducing Apoptosis

The quinazoline core is a cornerstone of modern oncology, with several approved drugs targeting key kinases in cancer signaling pathways.[1] The 4,5-dichloro substitution pattern on the starting anthranilate translates to a 6,7-dichloro substitution on the resulting quinazolinone ring, a feature known to influence kinase binding and cellular activity.[2]

A. Rationale: Dichloro-substituted Quinazolinones as Kinase Inhibitors

Many successful kinase inhibitors, such as gefitinib and erlotinib, feature a quinazoline core.[3] The mechanism of action for these drugs often involves competitive binding to the ATP pocket of epidermal growth factor receptor (EGFR) kinase, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/AKT that are crucial for cancer cell proliferation and survival.[4] The 6,7-disubstituted pattern is particularly important for interaction with the kinase hinge region. The electron-withdrawing nature of the chlorine atoms on the this compound precursor can modulate the electronic environment of the resulting quinazolinone, potentially enhancing binding affinity and selectivity for specific kinase targets, including EGFR, VEGFR, and others.[5][6]

Furthermore, quinazolinone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways by activating caspases and modulating Bcl-2 family proteins.[7][8]

B. Proposed Research Workflow

Figure 2: Workflow for the discovery of anticancer agents from this compound.

C. Experimental Protocols

Protocol 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

This protocol is adapted from the classical Niementowski reaction for quinazolinone synthesis.[9]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (5-10 eq).

-

Heating: Heat the mixture to 130-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 6,7-dichloroquinazolin-4(3H)-one.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

II. Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Halogenation is a known strategy to enhance the antimicrobial potency of organic molecules.[11] Anthranilic acid derivatives, particularly amides, have demonstrated promising antimicrobial activities.[3][12]

A. Rationale: Halogenated Anthranilamides as Membrane-Disrupting Agents

The antimicrobial mechanism of many cationic amphiphilic molecules involves the disruption of bacterial cell membranes.[13] The introduction of lipophilic acyl chains via N-acylation of this compound, followed by conversion of the ethyl ester to a cationic or polar amide, can generate amphiphilic structures. The two chlorine atoms contribute significantly to the lipophilicity of the aromatic core, which can enhance interactions with the lipid bilayer of bacterial membranes, potentially leading to membrane depolarization and cell death.[14]

B. Proposed Research Workflow

Figure 3: Workflow for the discovery of antimicrobial agents from this compound.

C. Experimental Protocols

Protocol 3: Synthesis of N-Acyl-2-amino-4,5-dichlorobenzamides

This two-step protocol involves N-acylation followed by direct amidation of the ester.

-

N-Acylation:

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0°C and add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup, dry the organic layer, and concentrate to obtain the N-acylated intermediate.

-

-

Direct Amidation of the Ester:

-

Combine the N-acylated ethyl ester (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq).

-

Heat the mixture, either neat or in a high-boiling solvent like water or under solvent-free ball-milling conditions, to drive the reaction.[2][15]

-

Monitor the reaction by TLC.

-

Purify the resulting amide by column chromatography or recrystallization.

-

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits visible microbial growth.

-

Compound Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Anti-inflammatory Drug Candidates

N-arylanthranilic acids, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[15] Meclofenamic acid, an N-arylanthranilic acid with a dichlorinated phenyl ring, is a potent inhibitor of cyclooxygenase (COX) enzymes.[15] This suggests that derivatives of this compound could yield novel anti-inflammatory agents.

A. Rationale: Dichlorinated Anthranilates as COX/LOX Inhibitors

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[16] Some N-arylanthranilic acids also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. Dual COX/5-LOX inhibitors are of significant interest as they may offer a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[16] The 4,5-dichloro substitution pattern of the core molecule can be leveraged to design potent inhibitors by synthesizing N-aryl derivatives, where the chlorine atoms may enhance binding within the hydrophobic channels of the COX and LOX active sites.

B. Proposed Research Workflow

Figure 4: Workflow for the discovery of anti-inflammatory agents from this compound.

C. Experimental Protocols

Protocol 5: Synthesis of N-Aryl-2-amino-4,5-dichlorobenzoic Acids

This protocol involves a Buchwald-Hartwig amination followed by ester hydrolysis.

-

Buchwald-Hartwig Amination:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (e.g., bromobenzene derivative, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

-

Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the N-arylated ester.

-

-

Ester Hydrolysis:

-

Dissolve the N-arylated ester in a mixture of ethanol and water.

-

Add an excess of a base such as sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours until hydrolysis is complete (monitor by TLC).

-

Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

-

Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield the final N-aryl-2-amino-4,5-dichlorobenzoic acid.

-

Protocol 6: In Vitro COX Inhibition Assay

This is a common method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add the test compounds at various concentrations to the wells, followed by the enzyme (COX-1 or COX-2), and incubate for a short period at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

PGE2 Measurement: Incubate for a specified time at 37°C, then stop the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This compound is a strategically designed building block with significant potential for the development of novel therapeutics. The vicinal dichloro substitutions provide a unique electronic and steric profile that can be exploited to create potent and selective agents in oncology, infectious diseases, and inflammation. The synthetic pathways outlined in this guide are versatile and allow for the creation of diverse chemical libraries. By following a structured workflow of synthesis, screening, and mechanistic evaluation, researchers can systematically explore the therapeutic potential of derivatives from this promising scaffold. Future work should focus on expanding the library of derivatives, conducting detailed structure-activity relationship studies, and exploring novel heterocyclic systems beyond quinazolinones to fully unlock the potential of this valuable starting material.

References

- Scherrer, R. A., & Whitehouse, M. W. (Eds.). (2013). Antiinflammatory agents: chemistry and pharmacology (Vol. 1). Elsevier.

- Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). N-arylanthranilic acid derivatives as dual cyclooxygenase/5-lipoxygenase inhibitors. Bioorganic & medicinal chemistry, 22(15), 4019-4027.

- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2010). Synthesis, biological evaluation and molecular modeling of new 6, 7-disubstituted-4-(3-hydroxy-4-methoxyphenyl)-2-thioxo-1, 2, 3, 4-tetrahydroquinazoline-5-carbonitrile derivatives as antihypertensive agents. Bioorganic & medicinal chemistry, 18(10), 3488-3498.

- Amin, K. M., Abdel-Aal, M. T., & Ahmed, M. F. (2013). Synthesis and biological evaluation of some new 6, 8-dibromo-4 (3H)-quinazolinone derivatives as antimicrobial and anticonvulsant agents. European journal of medicinal chemistry, 60, 187-196.

- Biabani, M. A., Baake, M., Lovisetto, B., Laatsch, H., Helmke, E., & Weyland, H. (1998). Anthranilamides: new antimicroalgal active substances from a marine Streptomyces sp. The Journal of antibiotics, 51(3), 333-340.

- Chen, J., Wang, X., & Lu, Y. (2017). Quinazolinone and quinazoline derivatives: recent progress in anticancer activities. Future Medicinal Chemistry, 9(3), 295-314.

- Congiu, C., Cocco, M. T., & Onnis, V. (2008). Synthesis and in vitro anticancer activity of new 2-aryl-and 2-arylmethyl-6, 7-dimethoxy-4-quinolones. Bioorganic & medicinal chemistry letters, 18(11), 3268-3271.

- Dardir, A. H., Melvin, P. R., Davis, R. M., Hazari, N., & Beromi, M. M. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(2), 469-477.

- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst preactivation: an efficient protocol for CN cross-coupling reactions. Organic letters, 10(16), 3505-3508.

- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and anticancer activity of some new quinazolin-4-one derivatives. Acta poloniae pharmaceutica, 67(2), 143-150.

- Hour, M. J., Huang, L. J., Kuo, S. C., Xia, Y., Bastow, K. F., Nakanishi, Y., ... & Lee, K. H. (2000). 6-Alkylamino-and 2, 3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 43(23), 4479-4487.

- Kumar, P., Narasimhan, B., & Judge, V. (2018). A review on biological potential of quinazolinone derivatives. Mini reviews in medicinal chemistry, 18(18), 1545-1563.

- Liu, J. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. Drug discoveries & therapeutics, 7(4), 144-152.

- Pal, M., & Pal, S. (2021). A review on recent advances in the synthesis of quinazolinone derivatives and their biological applications. RSC advances, 11(20), 12185-12211.

- Patel, K., & Patel, J. (2011). Synthesis and biological evaluation of some novel quinazoline derivatives as potential antimicrobial agents. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 50(9), 1258.

- Reddy, M. M., & Sivaramakrishna, A. (2020). Remarkably flexible quinazolinones-synthesis and biological applications. Journal of Heterocyclic Chemistry, 57(2), 942-954.

- Sharma, A., Singh, J., & Sharma, A. (2024). Stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles. The Journal of Organic Chemistry, 89(8), 5229-5238.

- Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63.

- Zhang, Y., Chen, Y., & Wu, J. (2015). Halogenated antimicrobial agents to combat drug-resistant pathogens. Journal of medicinal chemistry, 58(12), 4874-4898.

- Zahedifard, M., Faraj, F. L., & Ali, M. S. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Scientia pharmaceutica, 83(3), 423-437.

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to Sourcing High-Purity Ethyl 2-amino-4,5-dichlorobenzoate for Pharmaceutical Development

Introduction: The Imperative of Purity for a Versatile Building Block

Ethyl 2-amino-4,5-dichlorobenzoate (CAS No. 1108668-25-2) is a highly functionalized aromatic compound that serves as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents. Its substituted aniline structure, featuring both electron-withdrawing chloro groups and an activating amino group, makes it a versatile scaffold for building molecules with diverse biological activities. In the high-stakes environment of drug development, the purity of such a foundational building block is not merely a quality metric; it is a prerequisite for reproducible synthetic outcomes, the safety of the final Active Pharmaceutical Ingredient (API), and the overall integrity of the research and development pipeline.

This guide provides an in-depth technical framework for researchers, process chemists, and sourcing specialists. It moves beyond a simple list of vendors to establish a robust methodology for identifying, qualifying, and verifying commercial sources of high-purity this compound. We will delve into the landscape of suppliers, the chemical rationale for potential impurities, and the analytical workflows essential for ensuring that the material you procure meets the exacting standards of pharmaceutical research.

Part 1: The Commercial Supplier Landscape

The procurement process begins with identifying potential suppliers. These entities typically fall into two categories: manufacturers who synthesize the compound in-house and distributors who source it from various manufacturers. While manufacturers offer greater traceability, distributors can provide flexibility in sourcing and smaller research quantities.

Several chemical commerce platforms and direct supplier websites list this compound. Key suppliers identified through market analysis include CHEMLYTE SOLUTIONS CO., LTD, Dayang Chem (Hangzhou) Co., Ltd., and Shanghai Nianxing Industrial Co., Ltd.[1][2]. These are often primary manufacturers based in China[1][2]. Other regional suppliers, such as Labsolu.ca, also distribute the compound, sometimes in smaller, pre-packaged quantities suitable for laboratory-scale research[3].

Table 1: Comparison of Commercially Available this compound

| Supplier/Distributor | Stated Purity | Business Type | Notes |

| CHEMLYTE SOLUTIONS CO., LTD | Industrial Grade (Purity to be confirmed via CofA) | Manufactory[1] | Offers bulk quantities; detailed specifications must be requested. |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0%[2] | Manufactory/High-Tech Enterprise[2] | Provides synthesis capacity from gram to multi-kilogram scale[2]. |

| Shanghai Nianxing Industrial Co., Ltd. | 97.0%[2] | Supplier | Listed as a key supplier on chemical platforms[2]. |

| Labsolu.ca | 95%[3] | Distributor | Offers small pack sizes (50mg to 5g) for research purposes[3]. |

Note: The information in this table is based on publicly available data and is subject to change. Direct inquiry and receipt of a current Certificate of Analysis are mandatory for any procurement decision.

Part 2: A Mechanistic Approach to Potential Impurities

To design a robust quality control strategy, one must first understand the likely impurities that can arise during the synthesis of this compound. While specific proprietary synthesis routes are not disclosed by manufacturers, we can infer the most probable pathways from established organic chemistry principles for analogous molecules[4][5][6].

A likely synthesis involves the esterification of 2-amino-4,5-dichlorobenzoic acid with ethanol. The acid itself is likely prepared from a precursor like 1,2,4-trichlorobenzene[7][8][9].

Based on this, we can predict several classes of impurities:

-

Residual Starting Materials:

-

2-amino-4,5-dichlorobenzoic acid: Incomplete esterification will leave traces of the starting acid. Its different polarity makes it detectable by HPLC.

-

1,2,4-Trichlorobenzene: A potential precursor that could carry through the synthesis if not fully removed[7][8]. It is a priority environmental pollutant and its presence must be strictly controlled.

-

-

Process-Related Impurities:

-

Isomeric Species: Incomplete control over the chlorination or amination steps in the synthesis of the precursor acid could lead to isomers (e.g., Ethyl 2-amino-3,5-dichlorobenzoate). These can be difficult to separate and may have different reactivity profiles.

-

Over- or Under-halogenated Species: Compounds such as Ethyl 2-amino-4-chlorobenzoate[10] or trichlorinated aminobenzoates could be present.

-

-

Residual Solvents & Reagents:

-

Ethanol: From the esterification step.

-

Extraction Solvents: Dichloromethane, ethyl acetate, or hexane are commonly used in workup and purification steps[4].

-

Catalysts: Acid catalysts (e.g., H₂SO₄) used for esterification.

-

The presence of these impurities can have catastrophic consequences in drug development, leading to failed reactions, the formation of toxic byproducts, or difficulties in downstream purification. For instance, a residual starting acid can alter the stoichiometry of a subsequent coupling reaction, while an isomeric impurity could lead to a final API that is inseparable from its undesired isomer.

Part 3: A Self-Validating Framework for Supplier & Material Qualification

Trust in a supplier is built on a foundation of rigorous, independent verification. The following workflow provides a self-validating system for qualifying a new supplier and ensuring the quality of every batch received.